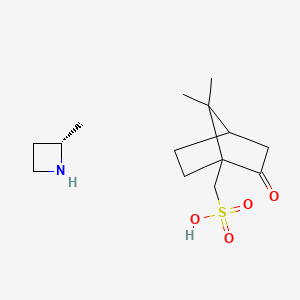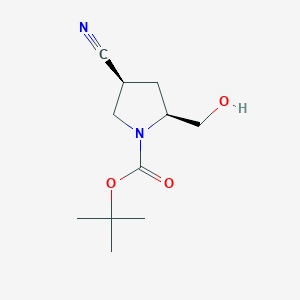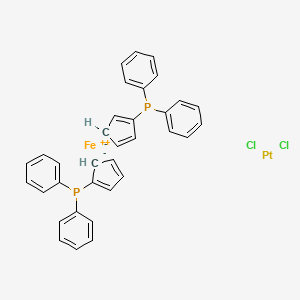
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is a compound that belongs to the class of ionic liquids. These are salts in the liquid state that are composed entirely of ions. This compound is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents.
Mécanisme D'action
Target of Action
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide, also known as TBATs, is primarily targeted towards enhancing the electrochemical activity of lithium-ion batteries . It interacts with the lithium ions in the battery, thereby improving its properties .
Mode of Action
TBATs improves the electrochemical activity of lithium-ion batteries by enhancing their conductivity and charge-discharge capacity . This is achieved by the addition of organic electrolytes such as ethylene carbonate, dimethyl carbonate, or diethyl carbonate to these ionic liquids .
Biochemical Pathways
The primary biochemical pathway affected by TBATs involves the transport of lithium ions within a battery. This process occurs as a result of an electrochemical window created over the cell . The distinct peaks specify a two-step process for Li+ intercalation/de-intercalation .
Result of Action
The result of TBATs action is a significant improvement in the conductivity and operative voltage of the lithium-ion battery . This leads to an increase in the battery’s overall performance, making it a promising energy storage for electric vehicle technology .
Action Environment
The action of TBATs is influenced by the polymer type and ratio in the battery system . For instance, a remarkable increase in permeability was achieved for TBATs-based composites upon increasing the PVDF ratio . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the composition of the battery system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of triethyl(methyl)phosphonium bis(fluorosulfonyl)imide typically involves the reaction of triethyl(methyl)phosphonium chloride with lithium bis(fluorosulfonyl)imide. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction[2][2].
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency[2][2].
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphonium salts .
Applications De Recherche Scientifique
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide has a wide range of scientific research applications:
Chemistry: It is used as a solvent and catalyst in various organic synthesis reactions due to its unique properties.
Biology: The compound is explored for its potential use in biological systems, particularly in enzyme stabilization and protein folding studies.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent and in the development of new pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl(methyl)phosphonium bis(trifluoromethylsulfonyl)imide
- Trihexyltetradecylphosphonium bis(trifluoromethylsulfonyl)imide
- Diethyl(methyl)(isobutyl)phosphonium hexafluorophosphate
Uniqueness
Triethyl(methyl)phosphonium bis(fluorosulfonyl)imide is unique due to its combination of high thermal stability, low volatility, and excellent solubility in organic solvents. These properties make it particularly suitable for applications in high-temperature processes and as a solvent for challenging chemical reactions .
Propriétés
IUPAC Name |
N-fluorosulfonylsulfamoyl fluoride;triethyl(methyl)phosphanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18P.F2HNO4S2/c1-5-8(4,6-2)7-3;1-8(4,5)3-9(2,6)7/h5-7H2,1-4H3;3H/q+1; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLKWAIFMCLFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](C)(CC)CC.N(S(=O)(=O)F)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19F2NO4PS2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


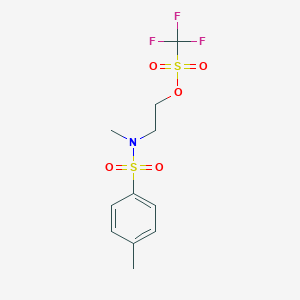
![3',6'-DIHYDROXY-6-IODO-2H-SPIRO[BENZOFURAN-3,9'-XANTHEN]-2-ONE](/img/structure/B6295968.png)
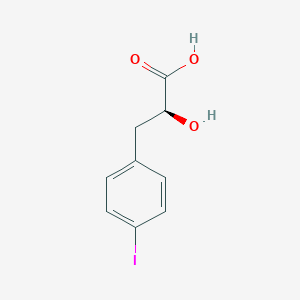

![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
